![molecular formula C20H19N5O B6430514 2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile CAS No. 2197487-09-3](/img/structure/B6430514.png)
2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promising anti-cancer and anti-proliferative activities . They can inhibit the growth of cancerous cells and prevent their proliferation.
Anti-Microbial Activity
Quinoxaline compounds have demonstrated significant anti-microbial properties . They can inhibit the growth of various microorganisms, making them potential candidates for the development of new antibiotics.
Anti-Convulsant Activity
Some quinoxaline derivatives have been found to possess anti-convulsant activity . This suggests their potential use in the treatment of epilepsy and other seizure disorders.
Anti-Tuberculosis Activity
Quinoxaline derivatives have shown activity against Mycobacterium tuberculosis , the bacterium that causes tuberculosis. This indicates their potential use in the development of new anti-tuberculosis drugs.
Anti-Malarial Activity
Quinoxaline compounds have demonstrated anti-malarial properties . They can inhibit the growth of Plasmodium parasites, which cause malaria.
Anti-Leishmanial Activity
Some quinoxaline derivatives have shown activity against Leishmania parasites , which cause leishmaniasis. This suggests their potential use in the treatment of this disease.
Anti-HIV Activity
Quinoxaline derivatives have demonstrated anti-HIV properties . They can inhibit the replication of the HIV virus, suggesting their potential use in the treatment of HIV/AIDS.
Anti-Inflammatory Activity
Quinoxaline compounds have shown anti-inflammatory properties . They can reduce inflammation, suggesting their potential use in the treatment of inflammatory diseases.
Wirkmechanismus
Target of Action
Similar compounds have been identified as potent inhibitors of acetylcholinesterase (ache) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Biochemical Pathways
The compound likely affects the cholinergic pathway by inhibiting AChE, leading to an increase in acetylcholine levels . This can have downstream effects on various physiological processes, including muscle contraction, heart rate, memory, and learning, which are regulated by acetylcholine.
Pharmacokinetics
Similar compounds have been shown to significantly inhibit the activity of ache in the brain without affecting that in the intestine , suggesting good bioavailability and selective distribution.
Result of Action
The molecular and cellular effects of the compound’s action would likely include an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission . This could potentially improve cognitive function and memory, making such compounds of interest for the treatment of neurodegenerative disorders like Alzheimer’s disease .
Eigenschaften
IUPAC Name |
2-[(1-quinoxalin-2-ylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c21-12-16-4-3-9-22-20(16)26-14-15-7-10-25(11-8-15)19-13-23-17-5-1-2-6-18(17)24-19/h1-6,9,13,15H,7-8,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXZBJRSAFNTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=CC=N2)C#N)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Quinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.